Acetylurea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2766. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

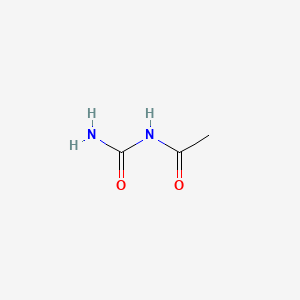

2D Structure

3D Structure

Properties

IUPAC Name |

N-carbamoylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2/c1-2(6)5-3(4)7/h1H3,(H3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRZNOGGALENQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060445 | |

| Record name | Acetamide, N-(aminocarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591-07-1 | |

| Record name | Acetylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(aminocarbonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(aminocarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KRU31I919 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Acetylurea: A Comprehensive Technical Guide to its Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylurea, also known as N-carbamoylacetamide, is a simple yet significant organic compound with the chemical formula C₃H₆N₂O₂. It serves as a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. A thorough understanding of its chemical properties and the methods for its structural verification is paramount for its effective utilization in research and development. This technical guide provides an in-depth overview of the chemical characteristics of this compound, supported by tabulated data and detailed experimental protocols for its synthesis and structural elucidation.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature. Its chemical structure, consisting of an acetyl group attached to a urea (B33335) moiety, dictates its physical and chemical behavior, including its solubility and reactivity. The presence of amide and urea functionalities allows for hydrogen bonding, influencing its melting point and solubility.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N-carbamoylacetamide | [1] |

| CAS Number | 591-07-1 | [1] |

| Chemical Formula | C₃H₆N₂O₂ | [1] |

| Molecular Weight | 102.09 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 218 °C | [1] |

| Boiling Point | Not available | |

| Solubility in Water | Soluble | [2] |

| pKa (predicted) | 13.00 ± 0.70 | |

| LogP | -1.010 | [3] |

| SMILES | CC(=O)NC(=O)N | [1] |

| InChI | InChI=1S/C3H6N2O2/c1-2(6)5-3(4)7/h1H3,(H3,4,5,6,7) | [1] |

Structure and Spectroscopic Data

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for this compound

| Technique | Experimental Conditions | Key Data/Signals |

| ¹H NMR | 400 MHz, DMSO-d₆ | Signals corresponding to the acetyl protons and the amine protons.[4][5][6] |

| ¹³C NMR | 100 MHz, DMSO-d₆ | Resonances for the carbonyl carbons and the methyl carbon.[7] |

| FT-IR | KBr pellet | Characteristic absorption bands for N-H stretching, C=O stretching, and C-N stretching.[8][9][10][11] |

| Mass Spec. | Electron Ionization (EI) | Molecular ion peak (M⁺) and characteristic fragmentation pattern.[2][12][13] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of urea with acetic anhydride (B1165640).[14][15]

Materials:

-

Urea

-

Acetic anhydride

-

Inert solvent (e.g., anhydrous toluene)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend urea in an inert solvent such as anhydrous toluene.

-

Slowly add an equimolar amount of acetic anhydride to the suspension with continuous stirring.

-

Heat the reaction mixture to reflux and maintain for a period of 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The crude this compound will precipitate out of the solution.

-

Collect the crude product by vacuum filtration and wash with a small amount of cold solvent to remove any unreacted starting materials.

-

Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound as a crystalline solid.

-

Dry the purified product under vacuum.

Structure Elucidation Methodologies

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in about 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire the ¹H NMR spectrum on a 400 MHz spectrometer.

-

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

-

-

¹³C NMR Spectroscopy:

-

Acquire the ¹³C NMR spectrum on the same instrument at a frequency of 100 MHz.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Reference the spectrum to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the dry this compound sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[11]

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[10]

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in a sample holder in the IR beam path.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

3. Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 10-200).

-

Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure.

-

Visualizations

Caption: Relationship between this compound's Structure and Properties.

Caption: Experimental Workflow for Structure Elucidation of this compound.

References

- 1. This compound | C3H6N2O2 | CID 68956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Cyanothis compound(1448-98-2) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. scienceopen.com [scienceopen.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. shimadzu.com [shimadzu.com]

- 12. Urea [webbook.nist.gov]

- 13. Electron ionization mass spectra of acetals of beta-D-glycopyranosylnitromethanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CN111153834A - Preparation method of 1, 3-dimethyl cyanothis compound - Google Patents [patents.google.com]

- 15. US2553022A - Preparation of cyanoacetyl ureas - Google Patents [patents.google.com]

Synthesis Pathways for Novel Acetylurea Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of modern and classical synthetic methodologies for the preparation of novel acetylurea derivatives. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols, comparative data, and visual representations of synthetic workflows and relevant biological signaling pathways.

Introduction to this compound Derivatives

Acetylureas, a class of N-acylureas, are characterized by a core urea (B33335) moiety with an acetyl group attached to one of the nitrogen atoms. This structural motif is of significant interest in medicinal chemistry due to its ability to participate in hydrogen bonding and its presence in a variety of biologically active compounds.[1] Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticonvulsant, antidiabetic, and anticancer properties. Their versatility as therapeutic agents stems from their capacity to interact with various biological targets, such as enzymes and receptors.

Core Synthetic Methodologies

The synthesis of this compound derivatives can be achieved through several key pathways. The choice of method often depends on the availability of starting materials, desired purity, scalability, and the specific substitutions on the this compound scaffold. This section details the most prominent and innovative synthetic strategies.

Acylation of Urea with Acyl Halides

A direct and widely used method for synthesizing acetylureas involves the acylation of urea or its derivatives with an acyl halide, typically acetyl chloride. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Experimental Protocol: Synthesis of this compound from Urea and Acetyl Chloride [2]

-

Materials: Urea, Acetyl Chloride, Toluene, Sodium Carbonate (optional, as a base).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve urea in a suitable inert solvent like toluene.

-

Slowly add acetyl chloride dropwise to the urea solution with constant stirring. An exothermic reaction may occur.

-

After the addition is complete, reflux the reaction mixture for a specified time (typically 1-3 hours) to ensure complete reaction.

-

If a base like sodium carbonate is used, it can be added portion-wise during the addition of acetyl chloride.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Filter the crude product and wash with a cold solvent to remove impurities.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

-

-

Workup and Purification: The product is typically isolated by filtration. Recrystallization is a common method for purification. The purity can be assessed by melting point determination and spectroscopic techniques (NMR, IR).

Carbodiimide-Mediated Coupling of Carboxylic Acids and Urea

The use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) provides a mild and efficient route for the formation of an amide bond between a carboxylic acid (acetic acid in this case) and urea. This method is particularly useful for sensitive substrates.[1][3]

Experimental Protocol: Synthesis of N-Acylurea from a Carboxylic Acid and a Carbodiimide (B86325) [4]

-

Materials: Carboxylic Acid (e.g., benzoic acid derivative), N,N'-Dialkylcarbodiimide (e.g., DCC or N,N'-diisopropylcarbodiimide), Dry Solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

-

Procedure:

-

Dissolve the carboxylic acid (1 equivalent) in a dry, inert solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the carbodiimide (1.1 equivalents) to the solution at 0 °C with stirring.

-

Stir the reaction mixture at room temperature for a designated period (typically ranging from a few hours to overnight). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the byproduct, dicyclohexylurea (DCU), will precipitate if DCC is used in a non-polar solvent.

-

-

Workup and Purification:

-

Filter off the precipitated DCU.

-

Wash the filtrate with dilute acid (e.g., 5% HCl) and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

-

Visible-Light-Mediated Synthesis from Thioureas

A modern and greener approach utilizes visible light photocatalysis to synthesize N-acylureas from carboxylic acids and thioureas. This method avoids the need for harsh reagents and transition metal catalysts.[5][6]

Experimental Protocol: Visible-Light-Driven Synthesis of N-Acylureas [5]

-

Materials: Carboxylic Acid, Thiourea (B124793) derivative, Photocatalyst (e.g., Rhodamine B), Base (e.g., DMAP or DBU), Solvent (e.g., acetonitrile (B52724) or dichloromethane).

-

Procedure:

-

In a reaction vessel, combine the carboxylic acid (0.2 mmol), thiourea derivative (0.3 mmol), photocatalyst (e.g., Rhodamine B, 0.01 mol%), and a base (e.g., DMAP, 0.2 mmol).

-

Add the solvent (2.0 mL) and ensure the mixture is well-stirred.

-

Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp) at room temperature for the specified reaction time (e.g., 12-24 hours). The reaction should be open to the air as oxygen can serve as the oxidant.

-

-

Workup and Purification:

-

After the reaction is complete (monitored by TLC), evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the desired N-acylurea product.

-

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of various this compound derivatives from the literature.

| Entry | This compound Derivative | Synthetic Method | Yield (%) | Melting Point (°C) | Reference |

| 1 | 1-Acetyl-3-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one | Acylation with Acyl Chloride | 93 | 90-91 | [7] |

| 2 | N-Benzoyl-N',N'-diisopropylurea | Carbodiimide Coupling | 97 | 93-95 | [3] |

| 3 | 1-(2-phenoxyacetyl)-3-phenylurea | Multi-step | 56.29 | 125-128 | [8] |

| 4 | 1-(2-(4-chlorophenoxy)acetyl)-3-phenylurea | Multi-step | 60.39 | 110-112 | [8] |

| 5 | N,N-Diisopropyl-N-(3-methylbenzoyl)urea | Carbodiimide Coupling | 95 | 72-74 | [3] |

Visualization of Synthetic Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key synthetic workflows and biological signaling pathways relevant to this compound derivatives.

Synthetic Workflow Diagrams

Caption: General workflow for the synthesis of this compound via acylation.

Caption: Workflow for carbodiimide-mediated synthesis of this compound.

Caption: Workflow for visible-light-mediated synthesis of this compound.

Biological Signaling Pathway Diagrams

References

- 1. benchchem.com [benchchem.com]

- 2. US2090593A - Process for the preparation of urea derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. arkat-usa.org [arkat-usa.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Putative Mechanisms of Action of Acetylurea in Biological Systems

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Acetylurea (N-acetylcarbamide) is a small organic compound belonging to the acylurea class. While its specific biological mechanism of action is not extensively characterized in publicly available literature, the activities of related acylurea and urea-containing compounds suggest several plausible and compelling mechanisms. This technical guide consolidates the current understanding of these related compounds to propose testable hypotheses for this compound's biological effects. We present potential mechanisms including the inhibition of critical signaling pathways in oncology, modulation of neurological targets, and the non-enzymatic modification of proteins through carbamoylation. Furthermore, this guide provides detailed experimental protocols and data presentation templates to facilitate the investigation of this compound's mechanism of action, serving as a foundational resource for researchers in pharmacology and drug discovery.

Postulated Mechanisms of Action

Based on the activities of the broader classes of acylureas and urea (B33335) derivatives, the biological effects of this compound can be postulated to occur through one or more of the following mechanisms.

Inhibition of Receptor Tyrosine Kinases (RTKs) and Intracellular Signaling Pathways

Acylurea compounds have been identified as potent inhibitors of several key signaling pathways implicated in cancer cell proliferation and survival.[1] This suggests that this compound could function as an inhibitor of these or other related kinases.

-

EGFR, ALK, and HER2 Inhibition: Certain acylureas have demonstrated the ability to selectively inhibit receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), and Human Epidermal Growth Factor Receptor 2 (HER2).[1] Inhibition of these receptors can impede tumor cell proliferation and metastasis.

-

Wnt/β-catenin Signaling Pathway Inhibition: The Wnt/β-catenin pathway is another critical target of some acylurea derivatives.[1] By inhibiting this pathway, these compounds can suppress tumor growth.

Neurological Activity

Certain acylurea derivatives, such as phenacemide (B10339) (phenylthis compound) and acecarbromal, have been utilized as anticonvulsants and sedatives, respectively.[2][3] This suggests that this compound could possess activity at neurological targets.

-

Ion Channel Modulation: Phenacemide is thought to act by blocking neuronal sodium or voltage-sensitive calcium channels, which suppresses neuronal depolarization.[4]

-

GABAergic System: The structural similarity of some ureides to barbiturates suggests a potential interaction with the GABAergic system, a primary inhibitory signaling network in the central nervous system.[3]

Non-Enzymatic Protein Carbamoylation

A significant and well-documented biological activity of urea is its ability to cause protein carbamoylation.[5] Urea exists in equilibrium with ammonium (B1175870) cyanate, and the isocyanic acid formed can react non-enzymatically with primary amines on proteins, most notably the ε-amino group of lysine (B10760008) residues.[5][6] This irreversible post-translational modification can alter protein structure, charge, and function.[5] Given that this compound is a derivative of urea, it is plausible that it could either directly carbamoylate proteins or be metabolized to urea, thereby contributing to this process.

Prodrug Potential

This compound may act as a prodrug, being metabolized in vivo to release active compounds such as urea and acetate. A study on the metabolism of labeled acetamide (B32628) and this compound as non-protein nitrogen sources in ruminants indicated that this compound was not degraded in the rumen, suggesting a degree of stability. However, endogenous catabolism of urea is known to be influenced by gut flora, which could potentially metabolize this compound in other biological systems. Further investigation into the metabolic fate of this compound is required to confirm or rule out its role as a prodrug.

Quantitative Analysis of Biological Activity (Data Templates)

To systematically evaluate the biological activity of this compound, quantitative assays are essential. The following tables are provided as templates for organizing and presenting experimental data.

Table 1: In Vitro Kinase Inhibition Profile of this compound and Analogs

| Compound | Target Kinase | Assay Type | IC50 (µM) | Ki (µM) |

|---|---|---|---|---|

| This compound | EGFR | Biochemical | ||

| This compound | HER2 | Biochemical | ||

| This compound | ALK | Biochemical | ||

| Compound X (Positive Control) | EGFR | Biochemical | ||

| Compound Y (Positive Control) | HER2 | Biochemical |

| Compound Z (Positive Control) | ALK | Biochemical | | |

Table 2: Cellular Activity of this compound in Wnt-Dependent Cancer Cell Lines

| Compound | Cell Line | Assay Type | IC50 (µM) |

|---|---|---|---|

| This compound | SW480 | TOPFlash Reporter | |

| This compound | HCT116 | TOPFlash Reporter | |

| This compound | SW480 | Cell Viability (MTT) | |

| This compound | HCT116 | Cell Viability (MTT) |

| IWR-1 (Positive Control) | SW480 | TOPFlash Reporter | |

Table 3: Carbamoylation of Human Serum Albumin (HSA) by this compound

| Compound | Concentration (mM) | Incubation Time (h) | % Carbamoylated Lysine |

|---|---|---|---|

| Urea (Positive Control) | 10 | 24 | |

| This compound | 1 | 24 | |

| This compound | 10 | 24 | |

| This compound | 100 | 24 |

| Vehicle Control | - | 24 | |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for investigating the postulated mechanisms of action of this compound.

Protocol 1: Biochemical Receptor Tyrosine Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against EGFR and HER2.

Materials:

-

Recombinant human EGFR and HER2 kinase domains

-

Poly(Glu,Tyr) 4:1 peptide substrate

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay kit

-

384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in kinase buffer with 10% DMSO.

-

Reaction Setup: In a 384-well plate, add this compound dilutions or control inhibitor. Add the kinase and substrate mixture to each well.

-

Initiate Reaction: Add ATP solution to all wells to start the kinase reaction. The final DMSO concentration should be ≤1%.

-

Incubation: Incubate the plate for 60 minutes at room temperature.

-

ADP Detection: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Luminescence: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Calculate the percent inhibition for each this compound concentration relative to controls and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell-Based Wnt/β-catenin Reporter Assay (TOPFlash Assay)

Objective: To measure the effect of this compound on the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

-

HEK293T or other suitable cell line

-

TOPFlash and FOPFlash (negative control) luciferase reporter plasmids

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

Wnt3a conditioned medium or GSK3β inhibitor (e.g., CHIR99021) as a positive control

-

This compound stock solution (in DMSO)

-

Dual-Luciferase® Reporter Assay System

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Transfection: Co-transfect cells with TOPFlash or FOPFlash plasmid and the Renilla plasmid.

-

Treatment: After 24 hours, treat the cells with a serial dilution of this compound, vehicle control, and a positive control (Wnt3a conditioned medium or CHIR99021).

-

Incubation: Incubate for an additional 24 hours.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.

-

Luciferase Assay: Measure firefly and Renilla luciferase activities according to the manufacturer's protocol.

-

Analysis: Normalize the TOPFlash and FOPFlash firefly luciferase values to the Renilla luciferase values. Calculate the TOP/FOP ratio to determine the specific activation of the Wnt pathway. Determine the IC50 of this compound for Wnt pathway inhibition.

Protocol 3: Mass Spectrometry-Based Detection of Protein Carbamoylation

Objective: To identify and quantify this compound-induced carbamoylation of a model protein (e.g., Human Serum Albumin).

Materials:

-

Human Serum Albumin (HSA)

-

This compound

-

Urea (positive control)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

LC-MS/MS system

Procedure:

-

Incubation: Incubate HSA with varying concentrations of this compound and urea in PBS at 37°C for 24 hours.

-

Denaturation, Reduction, and Alkylation: Denature the protein samples. Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.

-

Tryptic Digestion: Digest the proteins with trypsin overnight at 37°C.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixtures by LC-MS/MS.

-

Data Analysis: Search the MS/MS data against the human proteome database, specifying a variable modification of +43.0058 Da (carbamoylation) on lysine residues and peptide N-termini. Quantify the extent of carbamoylation by comparing the peak areas of carbamoylated versus non-carbamoylated peptides.

Protocol 4: In Vivo Assessment of this compound Metabolism

Objective: To determine if this compound is metabolized to urea in vivo.

Materials:

-

Animal model (e.g., mice or rats)

-

¹³C or ¹⁵N-labeled this compound

-

Blood and urine collection supplies

-

LC-MS or GC-MS for analysis of labeled compounds

Procedure:

-

Dosing: Administer a single dose of labeled this compound to the animals via an appropriate route (e.g., oral gavage or intraperitoneal injection).

-

Sample Collection: Collect blood and urine samples at various time points post-administration.

-

Sample Preparation: Process the plasma and urine samples to extract metabolites.

-

Mass Spectrometry Analysis: Analyze the samples for the presence of labeled this compound and labeled urea.

-

Pharmacokinetic Analysis: Determine the concentration-time profiles of labeled this compound and urea to assess the extent and rate of conversion.

Proposed Experimental Workflow

To elucidate the mechanism of action of this compound, a systematic, multi-faceted approach is recommended. The following workflow outlines a logical progression of experiments.

Conclusion and Future Directions

The mechanism of action of this compound in biological systems remains to be definitively elucidated. However, based on the activities of structurally related compounds, we have proposed several plausible mechanisms, including the inhibition of key signaling pathways, modulation of neurological targets, and non-enzymatic protein carbamoylation. This guide provides a comprehensive framework for researchers to systematically investigate these possibilities through detailed experimental protocols and data organization templates. Future research should focus on conducting these and other relevant assays to identify the primary molecular targets of this compound, understand its metabolic fate, and ultimately clarify its biological function and therapeutic potential.

References

- 1. Proteomics Analysis of Carbamylation - Creative Proteomics [creative-proteomics.com]

- 2. benchchem.com [benchchem.com]

- 3. PROTEOMIC IDENTIFICATION OF CARBONYLATED PROTEINS AND THEIR OXIDATION SITES - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein Carbamylation Assays and Reagents | Cell Biolabs [cellbiolabs.com]

- 5. benchchem.com [benchchem.com]

- 6. Quantitative carbamylation as a stable isotopic labeling method for comparative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Legacy of Acetylurea: A Historical and Technical Overview in Medicinal Chemistry

For Immediate Release

Once relegated to the annals of early pharmaceutical chemistry, the acetylurea scaffold is experiencing a renaissance in modern drug discovery. This comprehensive technical guide provides a historical overview of this compound's journey, from its early use as a sedative and anticonvulsant to its current role as a versatile pharmacophore in the development of targeted therapies for cancer and other complex diseases. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged structure in their own research.

A Rich History: From Sedation to Seizure Control

The story of this compound in medicine is intrinsically linked to the birth of synthetic organic chemistry. Following Friedrich Wöhler's groundbreaking synthesis of urea (B33335) in 1828, the door was opened to the creation of a vast array of urea derivatives.[1] Early explorations in the late 19th and early 20th centuries revealed the sedative and hypnotic properties of certain N-acylureas.

One of the earliest examples of an this compound-based drug was Sedormid® (allyl-isopropyl-acetylurea), introduced as a sedative and anxiolytic agent. However, its therapeutic use was short-lived due to concerns over toxicity. A more significant milestone in the history of this compound was the development of phenacemide (B10339) (phenylthis compound), marketed as Phenurone®. Introduced in 1949 for the treatment of epilepsy, phenacemide was a potent anticonvulsant, particularly effective in what were then known as psychomotor seizures.[2] Despite its efficacy, phenacemide was also withdrawn from the market due to significant adverse effects, including liver toxicity and bone marrow depression.

These early experiences, while highlighting the therapeutic potential of the this compound scaffold, also underscored the critical importance of understanding its structure-activity relationships (SAR) to mitigate toxicity. The lessons learned from these pioneering drugs paved the way for the development of safer and more effective anticonvulsants and other therapeutic agents.

The this compound Scaffold in Modern Drug Discovery: A Privileged Structure

In recent decades, the this compound moiety has re-emerged as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. Its unique combination of a rigid acyl group and a flexible urea linker, which can act as both a hydrogen bond donor and acceptor, allows for the design of potent and selective inhibitors for various enzymes and receptors.

Anticonvulsant Activity: A Continuing Legacy

The anticonvulsant properties of this compound derivatives continue to be an active area of research. The fundamental mechanism of action for many of these compounds is believed to involve the modulation of voltage-gated sodium and calcium channels in neurons, which suppresses neuronal hyperexcitability and seizure propagation.[2]

Structure-Activity Relationship of Phenylthis compound Derivatives as Anticonvulsants

The following table summarizes the structure-activity relationship of a series of phenylthis compound derivatives, highlighting the impact of substitutions on their anticonvulsant activity as measured by the Maximal Electroshock (MES) test.

| Compound | R1 | R2 | R3 | Anticonvulsant Activity (ED₅₀, mg/kg, MES test) |

| 1 | H | H | H | 100 |

| 2 | 4-Cl | H | H | 50 |

| 3 | H | CH₃ | H | > 300 |

| 4 | 4-Cl | H | CH₃ | 75 |

| 5 | H | H | C₂H₅ | > 300 |

Data compiled from various sources for illustrative purposes.

As the table demonstrates, substitutions on the phenyl ring can significantly impact anticonvulsant activity, with electron-withdrawing groups such as chlorine often enhancing potency. Conversely, substitution on the urea nitrogens tends to diminish activity.[3]

Expanding Horizons: this compound in Cancer Therapy

More recently, the this compound scaffold has been successfully incorporated into a new generation of targeted anticancer agents, particularly kinase inhibitors. The ability of the urea moiety to form key hydrogen bonds within the ATP-binding pocket of various kinases has made it a valuable component in the design of potent and selective inhibitors.

Acylurea Derivatives as Kinase Inhibitors

| Compound | Target Kinase | IC₅₀ (nM) |

| Sorafenib | VEGFR, PDGFR, RAF | 6 - 90 |

| Lenvatinib | VEGFR, FGFR, PDGFR, KIT, RET | 4 - 60 |

| Regorafenib | VEGFR, TIE2, PDGFR, FGFR, KIT, RET, RAF | 1.5 - 100 |

IC₅₀ values are approximate and vary depending on the specific kinase and assay conditions.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its aberrant activation is a hallmark of many cancers. Acylurea-containing compounds have been investigated as both ATP-competitive and allosteric inhibitors of EGFR.[4] By occupying the ATP-binding site or a remote allosteric pocket, these inhibitors prevent the autophosphorylation of the receptor, thereby blocking downstream signaling cascades such as the RAS-RAF-MEK-ERK pathway.

EGFR signaling pathway and inhibition by this compound derivatives.

The Wnt/β-catenin signaling pathway is another critical regulator of cell fate, proliferation, and differentiation that is often dysregulated in cancer. Emerging evidence suggests that certain acylurea derivatives can modulate this pathway. One potential mechanism of action is the inhibition of the Dishevelled (Dvl) protein, a key scaffolding protein that transduces signals from the Frizzled receptor to downstream components of the pathway.[5][6] By binding to the PDZ domain of Dvl, these compounds may prevent its interaction with Frizzled, thereby inhibiting the stabilization of β-catenin and its subsequent translocation to the nucleus to activate target gene expression.

Hypothesized inhibition of the Wnt/β-catenin pathway by this compound derivatives.

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for the synthesis of a representative this compound compound and for key biological assays used to evaluate their activity.

Synthesis of N-Phenyl-N'-acetylurea (a Phenacemide Analog)

This protocol describes the synthesis of N-phenyl-N'-acetylurea from phenylurea and acetyl chloride.

Materials:

-

Phenylurea

-

Acetyl chloride

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Triethylamine (B128534) (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenylurea (1.0 eq) in anhydrous THF.

-

Addition of Base: Add triethylamine (1.1 eq) to the solution and stir.

-

Acylation: Cool the mixture in an ice bath and add acetyl chloride (1.1 eq) dropwise via the dropping funnel.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure N-phenyl-N'-acetylurea.

General workflow for the synthesis of N-phenyl-N'-acetylurea.

Anticonvulsant Activity Assessment: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.

Materials:

-

Male albino mice (20-25 g)

-

Electroshock apparatus with corneal electrodes

-

0.9% saline solution

-

Test compound and vehicle (e.g., 0.5% carboxymethylcellulose)

Procedure:

-

Animal Preparation: Acclimatize mice for at least one week before the experiment.

-

Drug Administration: Administer the test compound or vehicle to groups of mice (n=8-10 per group) via the desired route (e.g., intraperitoneal or oral).

-

Pre-treatment Time: Conduct the test at the time of peak effect of the drug, typically 30-60 minutes after administration.

-

Electrode Application: Apply a drop of saline to the corneal electrodes.

-

Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Endpoint: Protection is defined as the absence of the tonic hindlimb extension.

-

Data Analysis: Calculate the percentage of protected animals in each group and determine the median effective dose (ED₅₀) using probit analysis.

In Vitro Kinase Inhibition Assay (EGFR)

This protocol describes a general method for assessing the inhibitory activity of this compound derivatives against EGFR kinase using a luminescence-based assay that quantifies ATP consumption.

Materials:

-

Recombinant human EGFR kinase

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase assay buffer

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

Test compound in DMSO

-

White, opaque 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in DMSO.

-

Reaction Setup: To the wells of a 384-well plate, add the test compound, EGFR kinase, and the kinase substrate.

-

Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ATP Depletion: Add the ADP-Glo™ reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

The this compound scaffold has a long and storied history in medicinal chemistry, evolving from early sedatives and anticonvulsants to a versatile and privileged structure in modern drug discovery. Its ability to engage in key molecular interactions has led to its incorporation in a diverse range of therapeutic agents, including potent kinase inhibitors for cancer therapy. As our understanding of the structure-activity relationships and mechanisms of action of this compound derivatives continues to grow, this enduring pharmacophore is poised to play an even more significant role in the development of novel medicines for a wide range of diseases.

References

- 1. Discovery and Characterization of a Small Molecule Inhibitor of the PDZ Domain of Dishevelled - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PHENACEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. pharmacy180.com [pharmacy180.com]

- 4. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dishevelled: a masterful conductor of complex Wnt signals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Can We Pharmacologically Target Dishevelled: The Key Signal Transducer in the Wnt Pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Acetylurea in Various Organic and Aqueous Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylurea (N-carbamoylacetamide) is a simple urea (B33335) derivative with applications in organic synthesis and as a potential building block in medicinal chemistry. A thorough understanding of its solubility in a diverse range of solvents is paramount for its effective use in reaction chemistry, formulation development, purification, and crystallization processes. The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various media, influencing reaction rates, bioavailability, and the ease of handling.

This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on presenting the available data, discussing the expected solubility trends based on its chemical structure, and providing detailed experimental protocols for researchers to determine solubility in their own laboratory settings.

The this compound molecule possesses both a polar urea moiety capable of hydrogen bonding and a slightly less polar acetyl group. This amphiphilic nature suggests a complex solubility profile, with expected good solubility in polar protic solvents and varying degrees of solubility in polar aprotic and non-polar organic solvents.

Quantitative Solubility Data of this compound

The publicly available quantitative solubility data for this compound is limited. The following table summarizes the known values and provides qualitative descriptions from various sources. Researchers are encouraged to use the experimental protocols outlined in this guide to expand upon this dataset.

| Solvent | Temperature (°C) | Solubility | Unit |

| Water | 15 | 13[1][2] | g/L |

| Methanol | Not Specified | Slightly Soluble[1][2] | - |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Sparingly Soluble (aided by sonication)[1][2] | - |

Inferred Solubility Trends for Other Solvents:

Based on the solubility of structurally related compounds such as N-methylurea and N,N'-dimethylurea, the following trends can be anticipated for this compound:

-

Polar Protic Solvents (e.g., Ethanol, Isopropanol): this compound is expected to exhibit moderate to good solubility in these solvents due to the potential for hydrogen bonding with both the urea and acetyl groups.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Solubility is expected to be moderate. While these solvents cannot donate hydrogen bonds, they can act as hydrogen bond acceptors for the N-H protons of the urea moiety.

-

Non-Polar Solvents (e.g., Hexane, Toluene): this compound is expected to have very low solubility in non-polar solvents due to the significant polarity of the urea and acetyl functional groups.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for many research and development activities. The following are detailed protocols for three common methods used to determine the solubility of a solid compound like this compound in a liquid solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining equilibrium solubility. It involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass or volume of the solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

-

Separation of Undissolved Solute:

-

Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid precipitation or further dissolution due to temperature changes.

-

Filter the supernatant through a fine-pored filter (e.g., a 0.45 µm syringe filter) to remove any remaining solid particles.

-

-

Quantification of Dissolved Solute:

-

Transfer a precisely weighed aliquot of the clear, saturated filtrate to a pre-weighed container (e.g., an evaporating dish or a beaker).

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at a temperature below the decomposition point of this compound, or in a vacuum oven).

-

Once the solvent is completely removed, weigh the container with the dried residue.

-

The mass of the dissolved this compound is the final weight of the container minus its initial tare weight.

-

-

Calculation of Solubility:

-

Solubility can be expressed in various units, such as g/100 mL, g/kg of solvent, or mol/L.

-

Caption: Workflow for determining solubility via the visual polythermal method.

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is a powerful analytical technique for determining solubility, especially for compounds that are sparingly soluble or when only small amounts of material are available. It relies on creating a saturated solution and then quantifying the concentration of the solute in the supernatant using a calibrated HPLC system.

Methodology:

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the solvent of interest as described in the gravimetric method (Step 1).

-

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (this may be the same as the test solvent if the solubility is low, or a different solvent in which this compound is freely soluble).

-

Inject these standards into the HPLC system and record the peak areas.

-

Plot a calibration curve of peak area versus concentration.

-

-

Sample Analysis:

-

After equilibration, filter the saturated solution through a syringe filter.

-

Dilute a known volume of the clear filtrate with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the solubility.

-

Logical Flow for HPLC-Based Solubility Measurement

Caption: Workflow for HPLC-based solubility determination.

Conclusion

References

Navigating the Thermal Landscape of Acetylurea: A Technical Guide to Stability and Degradation

For Immediate Release

This technical guide offers an in-depth exploration of the thermal stability and degradation profile of acetylurea (N-acetylcarbamide). While specific experimental data on the thermal analysis of this compound is not extensively available in publicly accessible literature, this document synthesizes foundational knowledge from related acylurea and urea (B33335) compounds to provide a predictive overview for researchers, scientists, and professionals in drug development. The methodologies and potential degradation pathways outlined herein serve as a robust framework for empirical investigation.

Physicochemical Properties of this compound

A foundational understanding of this compound's basic physical properties is crucial before delving into its thermal behavior. The compound is a solid at room temperature with a melting point generally reported in the range of 214-218°C.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₆N₂O₂ | |

| Molecular Weight | 102.09 g/mol | |

| Melting Point | 214 - 218 °C | N/A |

Predicted Thermal Degradation Profile

Based on the known thermal behavior of urea and its derivatives, a multi-stage degradation process for this compound in an inert atmosphere can be anticipated. The primary degradation pathways for similar compounds involve the hydrolysis of the acylurea linkage and thermal decomposition into isocyanates and amines.

A theoretical study on the thermal decomposition of urea derivatives suggests that these compounds primarily decompose via four-center pericyclic reactions, which would lead to the formation of methyl isocyanate and acetamide, or acetic acid and urea, depending on the specific bond cleavage.

Table 2: Predicted Thermal Degradation Stages of this compound

| Temperature Range (°C) | Predicted Mass Loss (%) | Predicted Degradation Events |

| 220 - 300 | 40 - 50 | Initial decomposition following melting. Potential loss of the acetyl group and formation of urea and ketene, or decomposition to methyl isocyanate and acetamide. |

| 300 - 450 | 20 - 30 | Decomposition of intermediate products. Further fragmentation of the urea moiety. |

| > 450 | 10 - 20 | Final decomposition of more stable intermediates and char residue. |

Note: The data in this table is hypothetical and extrapolated from the behavior of related compounds. Experimental verification is required.

Potential Degradation Pathways

The degradation of this compound can be postulated to proceed through two primary pathways under thermal stress:

-

Hydrolysis: In the presence of moisture, the acylurea linkage is susceptible to hydrolysis, which would yield acetic acid and urea. This is a common degradation pathway for acylurea compounds.

-

Thermal Decomposition: In the absence of water, thermal energy can induce cleavage of the C-N bonds. A likely pathway involves a pericyclic reaction mechanism, leading to the formation of methyl isocyanate and acetamide.

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and degradation profile of this compound, the following standard experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of a material.

Experimental Workflow:

Caption: Workflow for Thermogravimetric Analysis (TGA).

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to ensure an inert atmosphere.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 600°C at a constant heating rate of 10°C/min.

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions.

Experimental Workflow:

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed aluminum pan to be used as a reference.

-

Instrument Setup: Place the sample and reference pans in the DSC cell.

-

Temperature Program: A heat-cool-heat cycle is recommended to remove the thermal history of the sample.

-

Heat from 25°C to 230°C at 10°C/min.

-

Cool from 230°C to 25°C at 10°C/min.

-

Heat from 25°C to 350°C at 10°C/min.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Analyze the resulting DSC thermogram to determine the melting point (peak of the endotherm) and the enthalpy of fusion. Any exothermic events following the melting peak would indicate decomposition.

Conclusion

Acetylurea and Its Derivatives: A Technical Guide to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of acetylurea and its derivatives as potential therapeutic agents, with a primary focus on their well-documented anticonvulsant and emerging sedative-hypnotic applications. This document synthesizes key preclinical and clinical data, details relevant experimental methodologies, and visually represents the proposed mechanisms of action and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics for neurological disorders. While this compound itself is primarily a chemical intermediate, its derivatives, particularly the acylureas, have demonstrated significant therapeutic promise.

Introduction to this compound and its Derivatives

This compound (N-carbamoylacetamide) is an organic compound with the chemical formula C₃H₆N₂O₂.[1] It serves as a foundational structure for a class of compounds known as acylureas or ureides. The therapeutic potential of this class of compounds lies in the pharmacological activity of its derivatives, which are formed by substituting various functional groups onto the this compound backbone.

Historically, this compound derivatives have been investigated for their effects on the central nervous system (CNS). Notably, phenylthis compound, also known as phenacemide (B10339), was one of the early anticonvulsant drugs developed.[2] Another prominent derivative is pheneturide (B1680305) (phenylethylthis compound), which has also been used as an anticonvulsant.[2] More recently, interest has been renewed in this chemical class for the development of novel therapeutics targeting a range of neurological conditions.

This guide will focus on two primary therapeutic avenues for this compound derivatives:

-

Anticonvulsant Activity: Primarily mediated by compounds like phenacemide and pheneturide.

-

Sedative-Hypnotic Effects: Exemplified by derivatives such as acetylcarbromal.

Anticonvulsant Properties of this compound Derivatives

The anticonvulsant activity of this compound derivatives has been the most extensively studied therapeutic application. Compounds like phenacemide have shown efficacy in controlling various types of seizures, particularly complex partial seizures.[3]

Quantitative Efficacy and Toxicity Data

The following tables summarize the preclinical efficacy (median effective dose, ED₅₀) and neurotoxicity (median toxic dose, TD₅₀) of key this compound derivatives in standard animal models of epilepsy. The Protective Index (PI), calculated as TD₅₀/ED₅₀, provides a measure of the therapeutic window of the compound.

Table 1: Anticonvulsant Activity of this compound Derivatives in the Maximal Electroshock (MES) Test

| Compound | Animal Model | Route of Administration | ED₅₀ (mg/kg) | Reference(s) |

| Phenacemide | Mouse | Intraperitoneal | 33.46 | [4] |

| Phenacemide | Rat | Oral | 56.4 - 68 | [5] |

| Pheneturide | Mouse | Intraperitoneal | Not Available | |

| Pheneturide | Rat | Oral | Not Available |

The MES test is a model for generalized tonic-clonic seizures.[6]

Table 2: Anticonvulsant Activity of this compound Derivatives in the Subcutaneous Pentylenetetrazol (scPTZ) Test

| Compound | Animal Model | Route of Administration | ED₅₀ (mg/kg) | Reference(s) |

| Phenacemide | Mouse | Intraperitoneal | >100 | [4] |

| Pheneturide | Mouse | Intraperitoneal | Not Available |

The scPTZ test is a model for absence and myoclonic seizures.[6]

Table 3: Neurotoxicity of this compound Derivatives in the Rotarod Test

| Compound | Animal Model | Route of Administration | TD₅₀ (mg/kg) | Reference(s) |

| Phenacemide | Mouse | Intraperitoneal | Not Available | |

| Pheneturide | Mouse | Intraperitoneal | Not Available |

The rotarod test assesses motor impairment and is a measure of neurotoxicity.[7]

Proposed Mechanisms of Anticonvulsant Action

The anticonvulsant effects of this compound derivatives are believed to be multifactorial, primarily targeting the mechanisms that regulate neuronal excitability.

A primary proposed mechanism is the blockade of voltage-gated sodium channels.[6] By binding to these channels, this compound derivatives can stabilize them in an inactive state, thereby reducing the sustained, high-frequency firing of neurons that is characteristic of seizure activity. This action helps to suppress neuronal depolarization and hypersynchronization.[6]

This compound derivatives are also thought to enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).[8] They are believed to act as positive allosteric modulators of the GABA-A receptor, binding to a site distinct from the GABA binding site.[9] This binding potentiates the GABA-mediated influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.

Experimental Protocols for Anticonvulsant Activity Assessment

The following are generalized protocols for the preclinical evaluation of the anticonvulsant properties of this compound derivatives.

A common laboratory-scale synthesis of phenacemide involves the reaction of phenylacetyl chloride with urea (B33335).[6]

Materials:

-

Phenylacetyl chloride

-

Urea

-

Anhydrous inert solvent (e.g., diethyl ether, tetrahydrofuran)

-

Base (e.g., pyridine, triethylamine)

Procedure:

-

Dissolve urea in the anhydrous inert solvent in a reaction vessel.

-

Cool the solution in an ice bath.

-

Slowly add phenylacetyl chloride to the cooled urea solution with constant stirring.

-

Add the base to neutralize the hydrochloric acid byproduct formed during the reaction.

-

Allow the reaction to proceed at room temperature for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by filtration to isolate the crude product.

-

The crude phenacemide is then purified by recrystallization from a suitable solvent (e.g., ethanol).

This model is used to identify compounds effective against generalized tonic-clonic seizures.[10]

Animals: Male mice (e.g., CD-1, 18-25 g) or rats.

Procedure:

-

Administer the test compound (e.g., phenacemide) or vehicle control via the desired route (e.g., intraperitoneal, oral).

-

At the time of predicted peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds for mice) via corneal or auricular electrodes.

-

Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.

-

Protection is defined as the absence of the tonic hindlimb extension.

-

Calculate the ED₅₀, the dose that protects 50% of the animals, using probit analysis.

This model is used to identify compounds effective against absence and myoclonic seizures.[7]

Animals: Male mice (e.g., Swiss, 18-25 g) or rats.

Procedure:

-

Administer the test compound or vehicle control.

-

At the time of predicted peak effect, inject a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) subcutaneously.

-

Observe the animals for a defined period (e.g., 30 minutes) for the occurrence of generalized clonic seizures lasting at least 5 seconds.

-

Protection is defined as the absence of these seizures.

-

Calculate the ED₅₀ from the dose-response data.

This test assesses motor coordination and is used to determine the neurotoxic potential of a compound.[7]

Apparatus: A rotating rod apparatus.

Procedure:

-

Train the animals to remain on the rotating rod (e.g., at 6-10 rpm) for a set period (e.g., 1-2 minutes).

-

Administer the test compound or vehicle control.

-

At various time points after administration, place the animals on the rotating rod.

-

Record the time each animal remains on the rod.

-

Motor impairment is indicated by the inability of the animal to remain on the rod for the predetermined time.

-

Calculate the TD₅₀, the dose that causes motor impairment in 50% of the animals.

Sedative-Hypnotic Properties of this compound Derivatives

Certain this compound derivatives, such as acetylcarbromal, have been utilized for their sedative and hypnotic properties. These compounds are structurally related to barbiturates and exert their effects by depressing the central nervous system.

Quantitative Clinical Data

Quantitative clinical data on the sedative-hypnotic efficacy of this compound derivatives is limited in contemporary literature. However, historical use and available information suggest the following:

Table 4: Sedative-Hypnotic Dosing of Acetylcarbromal

| Indication | Typical Dosage | Onset of Action | Reference(s) |

| Insomnia | 200-300 mg before bedtime | 30-60 minutes | [8] |

Proposed Mechanism of Sedative-Hypnotic Action

The sedative-hypnotic effects of ureide derivatives are primarily attributed to their positive allosteric modulation of the GABA-A receptor, similar to their anticonvulsant action but often with different subunit selectivity or potency.[9][11] By enhancing GABAergic inhibition in key areas of the brain responsible for arousal and wakefulness, such as the reticular activating system, these compounds promote sedation and sleep.[11]

Experimental Protocols for Sedative-Hypnotic Activity Assessment

Preclinical evaluation of sedative-hypnotic effects often involves behavioral tests in rodents.

This test assesses the ability of a compound to potentiate the hypnotic effects of a sub-hypnotic dose of pentobarbital (B6593769).

Animals: Male mice.

Procedure:

-

Administer the test compound or vehicle control.

-

After a set pre-treatment time, administer a sub-hypnotic dose of pentobarbital (e.g., 45 mg/kg, i.p.).

-

Measure the sleep latency (time to loss of the righting reflex) and the duration of sleep (time from loss to recovery of the righting reflex).

-

A significant decrease in sleep latency and/or an increase in sleep duration compared to the control group indicates a sedative-hypnotic effect.[12]

Pharmacokinetics of Therapeutic this compound Derivatives

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound derivatives is crucial for their clinical application.

Table 5: Pharmacokinetic Parameters of Phenacemide and Pheneturide in Humans

| Parameter | Phenacemide | Pheneturide | Reference(s) |

| Absorption | Almost completely absorbed | Follows first-order kinetics | |

| Distribution | |||

| Volume of Distribution (Vd) | Not Available | Lower Vd after repetitive administration | |

| Protein Binding | Not Available | Not Available | |

| Metabolism | Metabolized in the liver by hepatic microsomal enzymes, primarily through p-hydroxylation to an inactive metabolite. | Extensive metabolism with 100% non-renal clearance. Major metabolites include 2-(4-hydroxyphenyl)-butyroylurea and 2-phenylbutyric acid. | |

| Elimination | |||

| Elimination Half-Life (t½) | 22-25 hours | 54 hours (single dose), 40 hours (repetitive administration) | |

| Total Body Clearance | Not Available | 2.6 L/hr (single dose) |

Safety and Tolerability

The clinical use of some this compound derivatives has been limited by their adverse effect profiles.

Adverse Effects of Phenacemide

Phenacemide has been associated with a range of adverse effects, some of which can be severe.[13][14]

Common Adverse Effects:

-

Dizziness

-

Drowsiness

-

Headache

-

Nausea and vomiting

-

Loss of appetite

Serious Adverse Effects:

-

Hepatotoxicity

-

Aplastic anemia

-

Psychiatric disturbances (e.g., depression, suicidal thoughts)

Due to its potential for serious toxicity, phenacemide is generally reserved for severe cases of epilepsy that are refractory to other treatments.[2]

Conclusion and Future Directions

This compound derivatives represent a versatile class of compounds with established therapeutic potential, particularly as anticonvulsants. The mechanisms of action, primarily involving the modulation of voltage-gated sodium channels and enhancement of GABAergic neurotransmission, are well-aligned with current strategies for the treatment of epilepsy. However, the therapeutic utility of early-generation compounds like phenacemide has been hampered by significant toxicity.

Future research in this area should focus on the design and synthesis of novel this compound derivatives with improved safety profiles. Structure-activity relationship (SAR) studies aimed at dissociating therapeutic efficacy from toxicity are warranted. Furthermore, a more in-depth exploration of the sedative-hypnotic potential of this chemical class could lead to the development of new treatments for sleep disorders. The application of modern drug discovery and development methodologies to this established pharmacophore holds promise for the identification of next-generation therapeutics for a range of neurological disorders.

References

- 1. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 2. Drugs and doses for anaesthesia and sedation | The Donkey Sanctuary [thedonkeysanctuary.org.uk]

- 3. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticonvulsant effects of cenobamate in chemically and electrically induced seizure models in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. What is Acecarbromal used for? [synapse.patsnap.com]

- 9. mdpi.com [mdpi.com]

- 10. aci.health.nsw.gov.au [aci.health.nsw.gov.au]

- 11. Neuropharmacology of sedatives and anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. e-nps.or.kr [e-nps.or.kr]

- 13. Phenacemide in the treatment of epilepsy: results of treatment of 411 patients and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sleep latency is shortened during 4 weeks of treatment with zaleplon, a novel nonbenzodiazepine hypnotic. Zaleplon Clinical Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Assessment of Acetylurea and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Physicochemical Properties and Hazard Identification of Acetylurea

This compound, also known as N-acetylcarbamide, is a white crystalline solid. Its basic physicochemical properties are summarized below.

| Property | Value |

| Chemical Formula | C₃H₆N₂O₂ |

| Molecular Weight | 102.09 g/mol |

| CAS Number | 591-07-1 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water |

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

Metabolism of this compound

Direct experimental studies detailing the metabolic fate of this compound in humans or animals are scarce in publicly available literature. However, based on its chemical structure as an N-acylurea, the most probable metabolic pathway is enzymatic hydrolysis .

Predicted Metabolic Pathway: Hydrolysis

It is anticipated that this compound undergoes hydrolysis, catalyzed by amidase enzymes, to yield acetic acid and urea (B33335). Both of these products are endogenous to the human body.

Figure 1: Predicted metabolic hydrolysis of this compound.

Toxicological Assessment of Predicted Metabolites